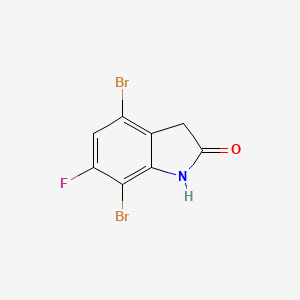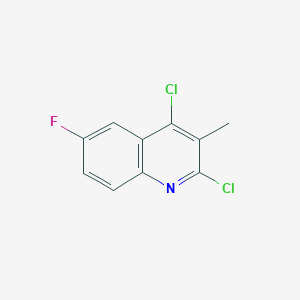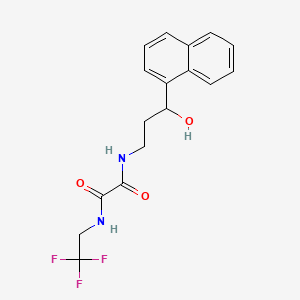
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose homeostasis.
科学的研究の応用
Organic Synthesis and Ligand Efficacy
A notable application of compounds structurally related to N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is in facilitating copper-catalyzed aryl amination reactions. The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled coupling reactions of (hetero)aryl iodides with primary amines to proceed efficiently at lower temperatures, significantly enhancing the versatility of these reactions in organic synthesis (Gao et al., 2017).
Material Science
Naphthalene derivatives, including those similar to the compound , have been investigated for their properties as organic semiconductor materials. For instance, the study of naphthalene diimides (NDIs) and their application in electronics has revealed their potential in creating efficient organic field-effect transistors (OFETs), highlighting the importance of structural variation on electronic properties and the interaction with metal contacts enhanced by thiol treatments (Katz et al., 2000).
Biological Activity
Research into N1-substituted polyamine derivatives has demonstrated the significance of the naphthalene moiety in mediating biological activity. The polyamine transporter (PAT) in cell membranes selectively uptakes compounds based on the size and structure of the N1-substituent, affecting cytotoxicity. This selectivity underscores the potential for designing targeted therapeutic agents using naphthalene derivatives (Gardner et al., 2004).
Photochemical Applications
Naphthalene diimides (NDIs) and related compounds have been explored for their photochemical properties, serving as robust photosensitizers for various applications, including photooxidation and triplet-triplet annihilation upconversion. These applications benefit from the long-lived triplet excited states of NDIs, offering insights into the design of organic photosensitizers for both industrial and research purposes (Guo et al., 2012).
Chemosensors
Naphthalene derivatives have been employed as chemosensors due to their selective recognition abilities for various ions. The design of naphthalene-based colorimetric and fluorescent sensors demonstrates their capacity to detect specific metal ions in complex environments, illustrating their potential in environmental monitoring and diagnostic applications (Udhayakumari & Velmathi, 2015).
特性
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)10-22-16(25)15(24)21-9-8-14(23)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,23H,8-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWQYJLSUKUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

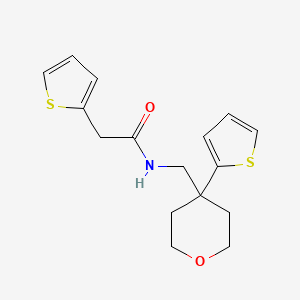
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)
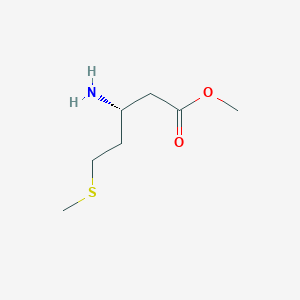
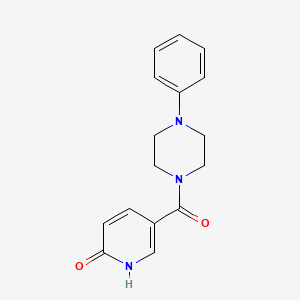
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)
![1-(2,5-dimethoxyphenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2450594.png)
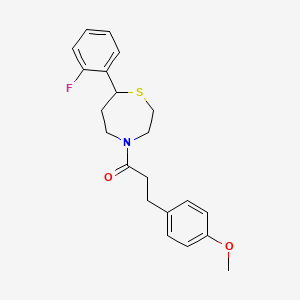
![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)
![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)
